molecular formula C22H20N2O3 B2805414 N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide CAS No. 1164485-24-8

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide

Cat. No. B2805414
CAS RN: 1164485-24-8
M. Wt: 360.413
InChI Key: WBZMDFUWSGUNDY-XSFVSMFZSA-N
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Description

N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide, also known as FMOC-L-Val-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid valine and is commonly used as a building block for peptide synthesis. FMOC-L-Val-OH has several applications in the field of biochemistry, including drug discovery, protein engineering, and structural biology.

Scientific Research Applications

Cross-Linked Hydrogels through Diels-Alder Reactions

Research on cross-linked hydrogels via Diels-Alder coupling involving furan and maleimide-functionalized polymers indicates potential for creating hydrogels with specific mechanical properties and swelling behaviors. These hydrogels could be utilized in drug delivery systems, showcasing controlled release capabilities for therapeutics (Stewart et al., 2016).

Catalytic Hydroamination Reactions

Studies on catalytic hydroamination reactions of vinyl arenes with carboxamides present a methodology for synthesizing N-substituted amides. This process could be applied in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, demonstrating excellent regioselectivity and yield (Qian & Widenhoefer, 2005).

Synthesis of Novel Heterocyclic Compounds

The synthesis of heterocyclic compounds containing furan units, such as triazolo[3,4-b][1,3,4]thiadiazole derivatives, has been reported. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Patel et al., 2015).

Inhibitors of Enzymatic Activity

Research on furan-amidines and their analogs as inhibitors of NQO2, an enzyme involved in cancer chemotherapy and malaria treatment, suggests that modifying the furan ring or amidine group can influence solubility, basicity, and inhibitory activity. This highlights the compound's potential application in designing enzyme inhibitors for therapeutic uses (Alnabulsi et al., 2018).

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-8-10-17(11-9-15)21(25)24-20(14-19-7-4-12-27-19)22(26)23-18-6-3-5-16(2)13-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMDFUWSGUNDY-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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